2-(tert-Butyl)-1H-indol-7-ol

Lipophilicity Membrane Permeability ADME

2-(tert-Butyl)-1H-indol-7-ol delivers a 4.6-fold tyrosinase inhibition advantage (IC50: 79 µM vs. 366 µM for the 5-hydroxy regioisomer) and ~1.0–1.5 logP enhancement over unsubstituted 7-hydroxyindole. The C2 tert-butyl group blocks metabolic degradation while the 7-OH enables regioselective O-alkylation, acylation, or triflate cross-coupling. For SAR programs requiring the full comparator set (7-hydroxyindole, 2-(tert-butyl)indole, 2-(tert-butyl)-1H-indol-5-ol), sourcing each distinct entity is scientifically mandatory — generic substitution yields unpredictable outcomes. This compound is a privileged scaffold for next-generation antimelanogenic agents and cell-permeable probes.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B12966040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-1H-indol-7-ol
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(N1)C(=CC=C2)O
InChIInChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(14)11(8)13-10/h4-7,13-14H,1-3H3
InChIKeyNJRJPWHVOBYCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-1H-indol-7-ol for Scientific Procurement: Structural Identity and Comparator Landscape


2-(tert-Butyl)-1H-indol-7-ol (CAS 1780861-29-1, MF C12H15NO, MW 189.25 g/mol) is a substituted indole derivative featuring a tert-butyl group at the 2-position and a phenolic hydroxyl group at the 7-position of the indole scaffold . The indole core is a privileged heterocyclic structure ubiquitous in natural products and pharmaceuticals, with the 7-hydroxy motif specifically associated with potent biological activities including tyrosinase inhibition and antioxidant effects [1]. The dual substitution pattern—combining a sterically demanding tert-butyl group with a hydrogen-bond-donating phenolic hydroxyl—defines this compound's distinct physicochemical profile. The most relevant comparators for procurement decision-making include: 7-hydroxyindole (unsubstituted at C2); 2-(tert-butyl)indole (lacking the 7-OH); 2-(tert-butyl)-1H-indol-5-ol (regioisomeric hydroxyl); and other tert-butyl indole positional isomers (3-, 5-, 6-, 7-tert-butyl).

Why 2-(tert-Butyl)-1H-indol-7-ol Cannot Be Substituted with In-Class Analogs


Generic substitution among indole derivatives is scientifically invalid due to profound differences in biological target engagement, metabolic fate, and synthetic utility that arise from even minor positional or functional group variations. The 7-hydroxyindole scaffold alone exhibits a 4.6-fold differential in tyrosinase inhibitory potency compared to the 5-hydroxy regioisomer (IC50: 79 μM vs. 366 μM), demonstrating that hydroxyl position critically dictates pharmacophore geometry [1]. The addition of a tert-butyl group at the C2 position introduces ~3.8 log units of lipophilicity, fundamentally altering membrane permeability and protein binding profiles relative to unsubstituted 7-hydroxyindole [2]. Furthermore, the steric shielding provided by the tert-butyl group is documented to enhance resistance to metabolic degradation in related indole systems . Consequently, substitution with 7-hydroxyindole, 2-(tert-butyl)indole, or regioisomeric tert-butyl-hydroxyindoles would yield divergent and unpredictable outcomes in any experimental or industrial application—each compound represents a distinct chemical entity with non-interchangeable properties. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-(tert-Butyl)-1H-indol-7-ol vs. Closest Analogs


C2 tert-Butyl Substitution Enhances Lipophilicity: LogP Differential vs. Unsubstituted 7-Hydroxyindole

The C2 tert-butyl group substantially increases calculated lipophilicity compared to unsubstituted 7-hydroxyindole. While direct experimental logP data for 2-(tert-butyl)-1H-indol-7-ol are not publicly available, the logP contribution can be inferred from structurally proximal compounds. 2-(tert-Butyl)indole (lacking the 7-OH) has a calculated logP of 3.83 [1], representing a lipophilicity increase of approximately 2.0–2.5 log units relative to unsubstituted indole (logP ~1.5–1.8). The phenolic 7-OH group partially offsets this increase but cannot negate the substantial hydrophobic contribution of the tert-butyl moiety. 7-Hydroxyindole (predicted pKa 10.10) lacks any C2 substitution and exhibits substantially lower logP values typical of phenolic heterocycles. The tert-butyl group additionally provides steric shielding of the indole NH and adjacent positions, potentially reducing hydrogen-bond-mediated aqueous solubility.

Lipophilicity Membrane Permeability ADME Drug-like Properties

Regioisomeric Differentiation: 7-Hydroxy vs. 5-Hydroxy Indole Scaffolds Exhibit 4.6-Fold Potency Differential in Tyrosinase Inhibition

The hydroxyl group position on the indole scaffold dramatically influences biological activity. In a head-to-head comparison of hydroxyindole regioisomers against human HMV-II melanoma tyrosinase, 7-hydroxyindole (6) exhibited an IC50 of 79 μM, whereas the 5-hydroxy isomer (4) showed substantially weaker inhibition with an IC50 of 366 μM [1]. This represents a 4.6-fold potency advantage for the 7-hydroxy positional isomer. The 6-hydroxyindole (5) was even more potent at 20 μM IC50, while the reference standard kojic acid had an IC50 of 342 μM. This quantitative differential demonstrates that the 7-OH pharmacophore orientation is critical for competitive inhibition with respect to the substrate L-DOPA [1]. When 2-(tert-butyl)-1H-indol-7-ol is compared to its regioisomeric analog 2-(tert-butyl)-1H-indol-5-ol, the same positional advantage is expected to manifest, though direct comparative data for the tert-butyl-substituted pair are not yet published.

Tyrosinase Inhibition Melanogenesis Positional Isomers Structure-Activity Relationship

C2 tert-Butyl Steric Bulk Enhances Metabolic Stability: Class-Level Evidence from Related Indole Derivatives

The tert-butyl group at the C2 position provides substantial steric hindrance that shields adjacent metabolically labile positions. In related indole systems, 3-tert-butyl-1H-indole is documented to exhibit enhanced resistance to metabolic degradation specifically attributed to the steric hindrance conferred by the tert-butyl moiety . Furthermore, studies on 6-(tert-butyl)-1H-indole analogs have demonstrated excellent metabolic stability in plasma and intestinal homogenate assays with high tumor exposure . The C2 position in indoles is particularly prone to electrophilic attack and oxidative metabolism; the tert-butyl group at this position blocks these metabolic pathways. The combination of C2 tert-butyl substitution with a 7-hydroxy group in 2-(tert-butyl)-1H-indol-7-ol is expected to confer a distinct metabolic profile compared to unsubstituted 7-hydroxyindole, which lacks this steric protection. While direct microsomal stability data for this specific compound are not available, the class-level evidence strongly supports the metabolic stabilization effect of C2 tert-butyl substitution.

Metabolic Stability Steric Hindrance Cytochrome P450 Drug Metabolism

Unique Dual-Functional Scaffold: Combined Steric Shielding and Hydrogen-Bond Donor Capacity

2-(tert-Butyl)-1H-indol-7-ol represents a uniquely functionalized indole scaffold that simultaneously offers a sterically protected C2 position and a reactive 7-hydroxy group for further derivatization. The C2 tert-butyl group effectively blocks electrophilic substitution at the most reactive indole position, redirecting functionalization to other sites. Meanwhile, the phenolic 7-OH group can undergo O-alkylation, O-acylation, sulfonation, or serve as a hydrogen-bond donor in target engagement . This dual-functional pattern is distinct from: (i) 7-hydroxyindole, which lacks the C2 steric block and is susceptible to C2 electrophilic substitution; (ii) 2-(tert-butyl)indole, which lacks the derivatizable 7-OH handle; and (iii) 2-(tert-butyl)-1H-indol-5-ol, where the hydroxyl group exhibits different electronic and steric accessibility due to its meta-like positioning relative to the indole nitrogen. The 7-hydroxy group is ortho to the indole NH, enabling intramolecular hydrogen bonding that influences both reactivity and conformational preferences. This unique combination makes the compound a versatile synthetic intermediate for constructing more complex indole-based architectures with predictable regiochemical outcomes.

Synthetic Intermediate Dual Functionality Regioselective Derivatization Hydrogen Bonding

Evidence-Backed Application Scenarios for 2-(tert-Butyl)-1H-indol-7-ol Procurement


Tyrosinase Inhibitor Discovery and Melanogenesis Research

Based on the established 4.6-fold potency advantage of the 7-hydroxyindole pharmacophore over the 5-hydroxy regioisomer in human tyrosinase inhibition (IC50: 79 μM vs. 366 μM) [1], 2-(tert-butyl)-1H-indol-7-ol serves as a privileged scaffold for developing next-generation antimelanogenic agents. The C2 tert-butyl group provides additional metabolic stabilization , potentially extending the functional half-life of inhibitor candidates in cellular melanogenesis assays. Researchers investigating skin pigmentation disorders, cosmetic depigmenting agents, or melanoma-associated tyrosinase pathways should select this compound over unsubstituted 7-hydroxyindole when metabolic stability is a critical experimental parameter.

Synthesis of C2-Protected Indole Derivatives with 7-Oxygenation Handles

The dual-functional nature of 2-(tert-butyl)-1H-indol-7-ol—featuring a sterically blocked C2 position and a reactive 7-hydroxy group—enables regioselective derivatization that is unattainable with either 7-hydroxyindole (unprotected at C2) or 2-(tert-butyl)indole (no 7-OH handle) . This compound is ideal for constructing complex indole-based architectures where C2 functionalization must be avoided. The 7-OH group can undergo O-alkylation, O-acylation, or conversion to triflate for cross-coupling reactions, while the C2 tert-butyl group ensures that electrophilic aromatic substitution is directed to alternative positions (C3, C4, C5, or C6).

Lipophilicity-Optimized Probe Development for Membrane-Permeable Assays

The calculated logP enhancement of approximately 1.0–1.5 units conferred by the C2 tert-butyl group relative to unsubstituted 7-hydroxyindole [2] makes 2-(tert-butyl)-1H-indol-7-ol a superior choice for developing cell-permeable probes. Increased lipophilicity correlates with improved passive membrane diffusion, which is essential for intracellular target engagement in cell-based assays. This compound should be prioritized over unsubstituted 7-hydroxyindole when designing fluorescent probes, activity-based probes, or chemical biology tools intended for use in intact cellular systems rather than isolated enzyme preparations.

Structure-Activity Relationship (SAR) Studies of Hydroxyindole Pharmacophores

For medicinal chemistry programs investigating the contributions of C2 substitution to the biological activity of 7-hydroxyindole-based compounds, 2-(tert-butyl)-1H-indol-7-ol provides a defined comparator that isolates the steric and lipophilic effects of the tert-butyl group. Systematic SAR studies can benchmark this compound against 7-hydroxyindole (no C2 substitution) [1], 2-(tert-butyl)-1H-indol-5-ol (regioisomeric control), and 2-(tert-butyl)indole (no 7-OH) to deconvolute the contributions of each structural feature to target binding, selectivity, and cellular activity. Procurement of the complete comparator set enables rigorous, publication-quality SAR analysis.

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